![molecular formula C8H12N2O B6601057 3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one CAS No. 2044713-40-6](/img/structure/B6601057.png)
3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diazatricyclo[6.1.1.0,1,6]decan-5-one (hereafter referred to as 3,6-DTD) is an organic compound that has been studied for its potential uses in a variety of scientific research applications. 3,6-DTD is a cyclic organic compound, meaning it is composed of a ring of atoms, with a nitrogen atom at the center, and a variety of other atoms attached to it. 3,6-DTD has been studied for its potential as a synthetic intermediate, and its ability to act as a catalyst in a variety of chemical reactions.
Mécanisme D'action
The mechanism of action of 3,6-DTD is still largely unknown. It is believed that 3,6-DTD acts as a catalyst in a variety of chemical reactions, aiding in the conversion of a variety of organic compounds. It is believed that 3,6-DTD is able to form a complex with a variety of other compounds, allowing it to act as a catalyst in the conversion of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-DTD are still largely unknown. 3,6-DTD has been studied for its potential use in a variety of scientific research applications, but its effects on the human body have not been extensively studied. It is believed that 3,6-DTD may have some effect on the metabolism of certain compounds, but this has not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-DTD has a number of advantages and limitations when used in laboratory experiments. One of the primary advantages of 3,6-DTD is its ability to act as a catalyst in a variety of chemical reactions, aiding in the conversion of a variety of organic compounds. Another advantage of 3,6-DTD is its ability to form a complex with a variety of other compounds, allowing it to act as a catalyst in the conversion of these compounds. One of the primary limitations of 3,6-DTD is its toxicity, making it unsuitable for use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 3,6-DTD. One potential future direction is the development of more effective synthesis methods for 3,6-DTD. Another potential future direction is the development of more effective catalysts for the conversion of a variety of organic compounds. Additionally, 3,6-DTD could be studied further for its potential use in the synthesis of a variety of pharmaceuticals. Finally, further research could be conducted into the biochemical and physiological effects of 3,6-DTD on the human body.
Méthodes De Synthèse
3,6-DTD can be synthesized through a variety of methods, including the use of anhydrous ammonia, acetic anhydride, and a variety of other organic compounds. The most common method of synthesis involves the use of anhydrous ammonia, acetic anhydride, and a variety of other organic compounds. This method involves the reaction of anhydrous ammonia with acetic anhydride, resulting in the formation of a cyclic compound containing a nitrogen atom at the center. This cyclic compound is then reacted with a variety of other organic compounds, resulting in the formation of 3,6-DTD.
Applications De Recherche Scientifique
3,6-DTD has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of 3,6-DTD is its use as a catalyst in a variety of chemical reactions. 3,6-DTD has been found to be effective in the catalytic conversion of a variety of organic compounds, including amines, alcohols, and aldehydes. 3,6-DTD has also been studied for its potential use in the synthesis of a variety of complex molecules, including peptides and proteins. In addition, 3,6-DTD has been studied for its potential use as a synthetic intermediate in the synthesis of a variety of pharmaceuticals.
Propriétés
IUPAC Name |
3,6-diazatricyclo[6.1.1.01,6]decan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-7-3-9-5-8-1-6(2-8)4-10(7)8/h6,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTYQVOUWYUTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13CNCC(=O)N3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)
![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)
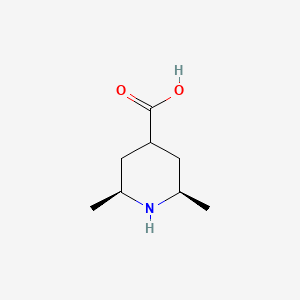
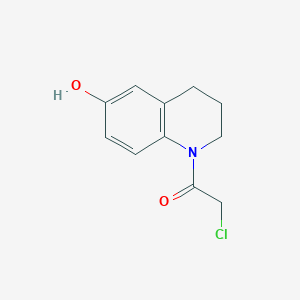
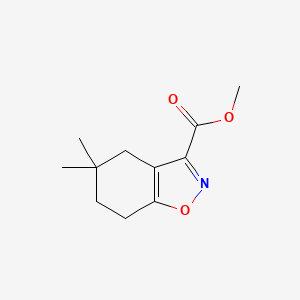
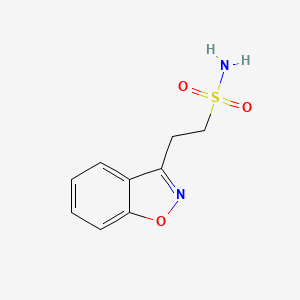
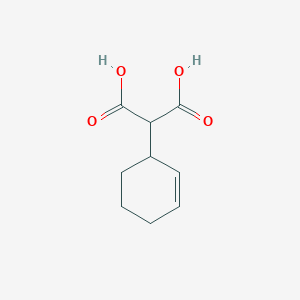




![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
